Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate
Description
Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyridine core substituted with a bromine atom at the 6-position and a methyl ester group at the 2-position. The bromine substitution enhances electrophilic reactivity, making it a valuable intermediate for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) in medicinal chemistry and materials science . The methyl ester group contributes to solubility in organic solvents, facilitating further functionalization.
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 2-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)4-7-11-8-3-2-6(10)5-13(8)12-7/h2-3,5H,4H2,1H3 |
InChI Key |
MYPQPVAIFKEJRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the laboratory synthesis methods. The use of microwave irradiation and catalyst-free conditions can be adapted for larger-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The triazolopyridine ring can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: The ester group can react with amines or alcohols to form amides or ethers, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo substituent.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate exhibit significant antimicrobial properties. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the effectiveness of triazole derivatives against various bacterial strains. The mechanism often involves disruption of cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Properties
Triazole derivatives have been explored for their potential as anticancer agents. For instance, this compound has shown promise in inhibiting cancer cell proliferation in vitro. A notable case study demonstrated its efficacy against breast cancer cell lines by inducing apoptosis through the activation of caspases .
Neuroprotective Effects
Recent investigations have suggested that triazole compounds may possess neuroprotective effects. In animal models of neurodegenerative diseases, this compound has been observed to reduce oxidative stress markers and improve cognitive function .
Fungicidal Properties
The compound's structural characteristics allow it to function as a fungicide. Studies have indicated that this compound effectively inhibits fungal growth in crops, providing a viable alternative to traditional fungicides. Field trials demonstrated a reduction in fungal diseases in treated plants compared to controls .
Herbicidal Activity
In addition to its fungicidal properties, this compound has shown potential as a herbicide. Research has documented its ability to inhibit the growth of various weed species without adversely affecting crop yield. This characteristic makes it an attractive candidate for integrated pest management strategies .
Data Summary Table
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it a potential candidate for treating various diseases.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its brominated triazolo-pyridine scaffold. Comparisons with related derivatives are summarized below:
Key Observations :
- Bromine vs. Hydroxy Groups : Bromine at the 6-position (target compound) enhances reactivity for cross-coupling compared to the 7-hydroxy group in , which may participate in hydrogen bonding.
- Core Heterocycle: Pyridine (target) vs.
Comparison :
- Bromination (e.g., Br₂/AcOH) is a common strategy for introducing Br in triazolo systems , while triazolo-pyrimidines and quinolines often employ multi-component or Suzuki coupling approaches .
- The target compound’s synthesis likely parallels methods in , where bromine is added to preformed triazolo intermediates.
Physicochemical Properties
Key Observations :
- The bromine atom in the target compound would deshield adjacent protons, leading to downfield NMR shifts compared to non-brominated analogs .
- IR spectra of triazolo compounds consistently show C=O (1700–1720 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches .
Biological Activity
Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is a compound that has garnered attention due to its potential biological activity. This article explores its synthesis, biological activity, and potential applications based on recent studies.
- Molecular Formula : C8H8BrN3O2
- Molecular Weight : 256.06 g/mol
- CAS Number : 1159811-32-1
Synthesis
The synthesis of this compound typically involves the reaction of 6-bromo-[1,2,4]triazolo[1,5-a]pyridine with methyl acetate in the presence of suitable catalysts. This method allows for the introduction of the methyl ester group while maintaining the integrity of the triazole and pyridine moieties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance:
- Antichlamydial Activity : A study demonstrated that related triazole derivatives exhibited selective activity against Chlamydia species. The compounds were able to inhibit bacterial growth effectively at concentrations lower than traditional antibiotics .
Antiparasitic Activity
Another area of interest is the antiparasitic activity against malaria:
- Inhibition of Plasmodial Kinases : Research indicated that derivatives of triazoles could inhibit essential kinases in Plasmodium species. The synthesized compounds showed significant inhibition rates at concentrations as low as 1 μM .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups significantly enhances biological activity. Modifications to the triazole ring and substitution patterns can influence potency against specific pathogens .
- Hydrophobic Interactions : Compounds with increased hydrophobicity often demonstrated better membrane permeability and thus enhanced antimicrobial efficacy .
Study on Antimicrobial Efficacy
A case study involving a series of synthesized triazole derivatives revealed that specific substitutions on the triazole ring led to improved efficacy against Neisseria meningitidis and Haemophilus influenzae. The most effective compound showed a minimum inhibitory concentration (MIC) of 16 μg/mL against N. meningitidis, suggesting potential for development into new therapeutic agents .
Evaluation in Malaria Models
In another study focusing on malaria treatment, derivatives similar to this compound were tested for their ability to inhibit PfGSK3 and PfPK6. Compounds exhibiting over 70% inhibition at 1 μM were further evaluated for IC50 values, with some showing promising results for future drug development .
Data Table: Biological Activity Summary
| Compound Name | Target Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Chlamydia spp. | <64 | Inhibition of bacterial growth |
| Related Triazole Derivative | Neisseria meningitidis | 16 | Disruption of cell wall synthesis |
| Triazole Analog | Plasmodium falciparum | <10 | Kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
